molecular formula C6H8O2 B3382393 Bicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 32811-83-9

Bicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B3382393
CAS No.: 32811-83-9
M. Wt: 112.13 g/mol
InChI Key: URZGHXFWPDANHP-UHFFFAOYSA-N
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Description

Bicyclo[2.1.0]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound consists of a cyclopropane ring fused to a cyclobutane ring, with a carboxylic acid functional group attached to the cyclopropane ring. This structure imparts significant strain to the molecule, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.0]pentane-1-carboxylic acid typically involves the cycloaddition of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained bicyclic system.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in catalytic processes and the development of more efficient synthetic routes may pave the way for its large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.1.0]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The strained bicyclic structure can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.1.0]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the effects of ring strain on chemical reactivity and stability.

    Biology: Its derivatives are investigated for potential biological activity and as building blocks for more complex molecules.

    Medicine: Research explores its potential use in drug design, particularly for creating molecules with unique three-dimensional structures.

    Industry: Although not widely used industrially, its unique properties make it a candidate for specialized applications in materials science and catalysis.

Mechanism of Action

The mechanism by which bicyclo[2.1.0]pentane-1-carboxylic acid exerts its effects is primarily related to its strained bicyclic structure. This strain influences its reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific derivatives and their applications. For example, in drug design, the compound’s unique structure may interact with biological targets in ways that less strained molecules cannot.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound, often used as a bioisostere for phenyl rings in drug design.

    Cyclopropane: A simpler, less strained cyclic compound, used as a building block in organic synthesis.

    Cyclobutane: Another less strained cyclic compound, also used in various synthetic applications.

Uniqueness: Bicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group. This combination of features imparts significant strain, influencing its reactivity and making it a valuable compound for studying the effects of ring strain in organic chemistry.

Properties

IUPAC Name

bicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5(8)6-2-1-4(6)3-6/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZGHXFWPDANHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32811-83-9
Record name bicyclo[2.1.0]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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